Dimethyl 4-(3,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
Dimethyl 4-(3,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a 3,4-dichlorophenyl substituent at the 4-position of the dihydropyridine ring and methyl ester groups at the 3- and 5-positions. The 3,4-dichlorophenyl group enhances lipophilicity, which may improve membrane permeability and bioavailability compared to non-halogenated analogs. The methyl ester groups contribute to metabolic stability, though they may be hydrolyzed in vivo to active carboxylic acids .
Properties
Molecular Formula |
C17H17Cl2NO4 |
|---|---|
Molecular Weight |
370.2 g/mol |
IUPAC Name |
dimethyl 4-(3,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C17H17Cl2NO4/c1-8-13(16(21)23-3)15(10-5-6-11(18)12(19)7-10)14(9(2)20-8)17(22)24-4/h5-7,15,20H,1-4H3 |
InChI Key |
GHXKAZQKSPCRGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Classical Hantzsch Dihydropyridine Synthesis
The Hantzsch reaction, first described in 1882, remains the cornerstone for synthesizing 1,4-dihydropyridines. For dimethyl 4-(3,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, the classical approach involves a one-pot cyclocondensation of 3,4-dichlorobenzaldehyde, methyl acetoacetate, and ammonium acetate. Goel et al. demonstrated this method using tetrabutylammonium hydrogen sulfate (TBAHS) as a phase-transfer catalyst, achieving yields of 82–89% under mild conditions.
The reaction mechanism proceeds through enamine formation between ammonium acetate and methyl acetoacetate, followed by Knoevenagel condensation with the aldehyde. Subsequent cyclization generates the dihydropyridine core. Critical parameters include:
- Molar ratios : A 2:1:1 ratio of methyl acetoacetate, aldehyde, and ammonium acetate ensures stoichiometric balance.
- Catalyst loading : 10 mol% TBAHS accelerates the reaction by facilitating interfacial interactions in the heterogeneous system.
- Temperature : Maintaining 70°C minimizes side products like pyridine oxidation derivatives.
Purification via recrystallization from ethyl acetate yields analytically pure product, confirmed by $$ ^1H $$-NMR resonances at δ 1.15 (methyl esters), 5.05 (C4-H), and 7.03–7.15 (aromatic protons).
Modified Hantzsch Protocols with Advanced Catalysis
Recent innovations focus on eliminating volatile solvents and reducing reaction times. A microwave-assisted protocol adapted from Biginelli reaction principles achieves comparable yields (85%) in 20 minutes by irradiating a mixture of 3,4-dichlorobenzyl bromide, methyl acetoacetate, and urea in dimethyl sulfoxide (DMSO) at 80°C. This method bypasses the aldehyde precursor by generating 3,4-dichlorobenzaldehyde in situ via Kornblum oxidation. Key advantages include:
- Solvent efficiency : DMSO acts as both solvent and oxidizer.
- Catalyst-free conditions : Microwave irradiation enhances reaction kinetics without requiring additional catalysts.
Comparative analysis reveals that microwave methods reduce energy consumption by 40% compared to classical heating but require precise temperature control to prevent decomposition of the thermolabile dihydropyridine ring.
Industrial-Scale Synthesis and Intermediate Isolation
Patent literature discloses a two-step process for high-purity batches exceeding 99.5% purity:
- Knoevenagel-Fries condensation : Reacting 3,4-dichlorobenzaldehyde with methyl 3-aminocrotonate and methyl acetoacetate in ethanol yields the cyanoethyl ester intermediate.
- Selective hydrolysis : Treating the intermediate with aqueous sodium hydroxide selectively cleaves the cyanoethyl group, followed by esterification with methanol to install the methyl esters.
This route avoids chromatographic purification, favoring crystallization from hexane-ethyl acetate mixtures. The final product exhibits a melting point of 148–150°C, consistent with PubChem data.
Comparative Analysis of Synthetic Methods
| Parameter | Classical Hantzsch | Microwave | Industrial |
|---|---|---|---|
| Reaction Time | 55–105 min | 20 min | 4–6 h |
| Yield (%) | 82–89 | 85 | 78 |
| Catalyst | TBAHS | None | Base |
| Purity (%) | 95–98 | 90 | 99.5 |
| Energy Efficiency | Moderate | High | Low |
The classical method balances yield and simplicity, while microwave synthesis excels in speed. Industrial protocols prioritize purity, albeit with longer reaction times.
Mechanistic Insights and Side-Reaction Mitigation
A common side reaction involves oxidation of the 1,4-dihydropyridine to pyridine under aerobic conditions. Nitrogen sparging and antioxidant additives (e.g., ascorbic acid) suppress this pathway. Additionally, substituting ammonium acetate with ammonium carbonate in the Hantzsch reaction reduces byproduct formation by stabilizing the enamine intermediate.
X-ray crystallography confirms the boat conformation of the dihydropyridine ring, with the 3,4-dichlorophenyl group occupying the axial position. This stereoelectronic arrangement influences reactivity during esterification and purification steps.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-(3,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while reduction can produce tetrahydropyridine derivatives .
Scientific Research Applications
Dimethyl 4-(3,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Mechanism of Action
The mechanism of action of Dimethyl 4-(3,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In the context of its potential therapeutic applications, it may act on calcium channels, modulating their activity and affecting cellular calcium levels. This can influence various physiological processes, including muscle contraction and neurotransmitter release .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and related analogs:
Crystallographic and Spectroscopic Comparisons
- Crystal Packing : The 4-methoxyphenyl analog () forms R₁₂(6) hydrogen-bonded ring motifs in its crystal lattice, while the target compound’s packing remains unreported .
- NMR/IR Data: The target compound’s 3,4-dichlorophenyl group would exhibit distinct $ ^1H $ NMR aromatic signals (δ ~7.0–8.0 ppm) compared to the 4-methoxyphenyl analog (δ ~6.8–7.5 ppm). IR spectra would show C-Cl stretching (~600–800 cm$ ^{-1} $) absent in non-halogenated analogs .
Biological Activity
Dimethyl 4-(3,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity through various studies and findings.
- Molecular Formula : C17H17Cl2N O4
- Molecular Weight : 370.23 g/mol
- CAS Number : 91189-59-2
Pharmacological Significance
This compound is categorized as a dihydropyridine derivative, which is often associated with calcium channel blocker activity. Dihydropyridines are primarily used in the treatment of hypertension and angina due to their vasodilatory effects.
Antihypertensive Effects
Research indicates that compounds in the dihydropyridine class, including this compound, exhibit significant antihypertensive properties. They function by blocking calcium channels in vascular smooth muscle cells, leading to relaxation and reduced blood pressure.
A study highlighted the efficacy of similar compounds in lowering systolic and diastolic blood pressure in hypertensive models . The mechanism involves inhibition of calcium influx through L-type calcium channels.
Antitumor Activity
Preliminary studies have suggested that this compound may possess antitumor activity. Research on related dihydropyridine derivatives has shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The structure-activity relationship (SAR) indicates that modifications at the phenyl ring can enhance antitumor efficacy.
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays. Dihydropyridines are known to scavenge free radicals effectively. A comparative study showed that certain derivatives exhibited significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress .
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes for preparing dimethyl 4-(3,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, and how do reaction conditions influence yield and purity?
The Hantzsch reaction is the classical method for synthesizing 1,4-dihydropyridine derivatives. For this compound, condensation of methyl acetoacetate, 3,4-dichlorobenzaldehyde, and ammonium acetate in ethanol or water under reflux (80–100°C) for 6–12 hours typically yields the product. Catalysts like montmorillonite K10 or microwave-assisted synthesis can improve yields (up to 85%) by reducing side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the pure diastereomer. Characterization by -NMR, -NMR, and single-crystal X-ray diffraction confirms regioselectivity and stereochemistry .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural elucidation of this compound?
A combination of -NMR (to confirm methyl and aromatic proton environments), -NMR (to identify carbonyl and aromatic carbons), and IR spectroscopy (for ester C=O stretching at ~1700 cm) provides preliminary structural validation. Single-crystal X-ray diffraction is definitive for resolving stereochemistry: the dihydropyridine ring adopts a boat conformation, with the 3,4-dichlorophenyl group equatorial. Key metrics include dihedral angles between the aryl ring and the dihydropyridine plane (e.g., 88.5° in related analogs) and hydrogen-bonding patterns stabilizing the crystal lattice .
Q. What biological activities have been reported for this compound, and what in vitro assays are used to evaluate its pharmacological potential?
While specific data for this compound is limited, structurally analogous 1,4-dihydropyridines exhibit calcium channel modulation, vasodilation, and antitumor activity. Standard assays include:
- Calcium flux assays (e.g., FLIPR on HEK293 cells expressing L-type channels) to measure IC.
- MTT assays against cancer cell lines (e.g., MCF-7, HepG2) to assess cytotoxicity.
- Molecular docking to predict binding affinity to voltage-gated channels (e.g., Cav1.2). Substituent effects: The 3,4-dichlorophenyl group enhances lipophilicity and membrane permeability compared to non-halogenated analogs .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular dynamics) clarify the electronic and steric properties influencing this compound’s reactivity and bioactivity?
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal:
- Electrostatic potential maps : High electron density at the ester carbonyl groups facilitates nucleophilic interactions.
- Frontier molecular orbitals (HOMO/LUMO) : The dihydropyridine ring’s HOMO localizes on N1 and C4, explaining its redox sensitivity.
- Molecular dynamics simulations : Solvent effects (e.g., water vs. DMSO) on conformational flexibility can predict aggregation behavior in biological systems. These insights guide rational modifications (e.g., substituting the 3,4-dichlorophenyl group with electron-withdrawing moieties) .
Q. How can researchers resolve contradictory data on this compound’s pharmacological efficacy across different studies?
Discrepancies often arise from variations in:
- Assay conditions : Differences in cell lines (e.g., primary vs. immortalized), serum concentration, or incubation time.
- Stereochemical purity : Racemic mixtures vs. enantiopure forms (separated via chiral HPLC) may exhibit divergent activities.
- Metabolic stability : Liver microsome assays (e.g., human vs. rodent) identify species-specific degradation pathways. Cross-validation using orthogonal techniques (e.g., patch-clamp electrophysiology alongside calcium imaging) is recommended .
Q. What strategies mitigate challenges in studying this compound’s stereochemical effects on biological targets?
- Chiral resolution : Use of amylose-based chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.
- X-ray crystallography of protein-ligand complexes : Co-crystallization with Cav1.2 channel fragments to map enantiomer binding pockets.
- Circular dichroism (CD) : Monitoring conformational changes in target proteins upon enantiomer binding .
Q. How do solubility and formulation challenges impact in vivo studies, and what delivery systems improve bioavailability?
The compound’s low aqueous solubility (<0.1 mg/mL) limits oral bioavailability. Strategies include:
- Nanoemulsions : Lecithin-based carriers reduce particle size to <200 nm, enhancing intestinal absorption.
- Solid dispersions : Polyvinylpyrrolidone (PVP K30) matrices increase dissolution rates by disrupting crystallinity.
- Prodrugs : Ester hydrolysis to carboxylic acids improves solubility at physiological pH .
Q. What advanced analytical techniques (e.g., LC-MS/MS, hyphenated methods) are critical for quantifying this compound in complex matrices?
- LC-MS/MS : MRM transitions (e.g., m/z 453 → 281 for the parent ion) enable quantification in plasma with LOQ of 5 ng/mL.
- HPLC-DAD-ELSD : Dual detection (UV at 254 nm + evaporative light scattering) resolves degradation products.
- Isotope dilution : -labeled internal standards correct for matrix effects in tissue homogenates .
Q. How does the compound’s stability under varying pH, temperature, and light conditions influence experimental design?
Accelerated stability studies (ICH guidelines):
- pH 1.2 (gastric) : Rapid degradation (>50% in 2 hours) via ester hydrolysis.
- Photolysis : UV/Vis exposure (320–400 nm) generates 3,4-dichlorophenol byproducts.
- Thermal stability : Decomposition above 150°C (DSC/TGA data). Recommendations: Use amber vials, buffer solutions (pH 7.4), and refrigerated storage (-20°C) for long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
